methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate
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Overview
Description
Methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a carbamate group attached to a benzoyl moiety with methoxy substituents at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate typically involves the reaction of 3,4-dimethoxybenzoic acid with an amine to form an amide intermediate. This intermediate is then reacted with methyl chloroformate to yield the final carbamate product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced amines.
- Substituted benzoyl derivatives .
Scientific Research Applications
Methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction disrupts normal cellular processes and can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **Methyl N-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethoxyphenyl]ethyl]carbamate
- N-(((3,4-dimethoxybenzoyl)amino)(3-nitrophenyl)methyl)-3,4-dimethoxybenzamide
Uniqueness
Methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate is unique due to its specific substitution pattern on the benzoyl ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its
Properties
IUPAC Name |
methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-16-8-5-4-7(6-9(8)17-2)10(14)12-13-11(15)18-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWOVXIGWLKNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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